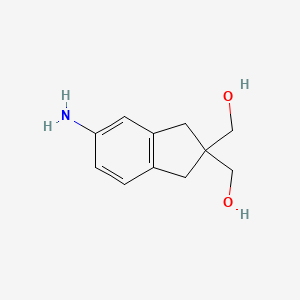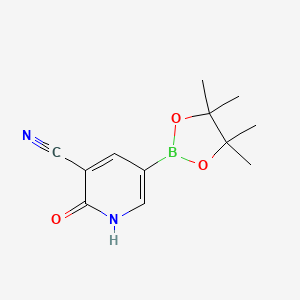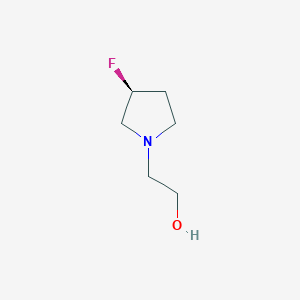
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a chiral compound that features a fluorinated pyrrolidine ring attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and fluorinated reagents.
Alcohol Formation: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions, often involving the use of alkyl halides and appropriate bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorination on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethan-1-ol moiety may participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3-Chloropyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Bromopyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Uniqueness
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |
Clé InChI |
CROKWOXDQWOKCV-LURJTMIESA-N |
SMILES isomérique |
C1CN(C[C@H]1F)CCO |
SMILES canonique |
C1CN(CC1F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)
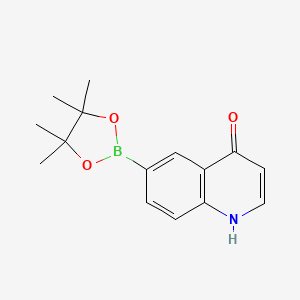
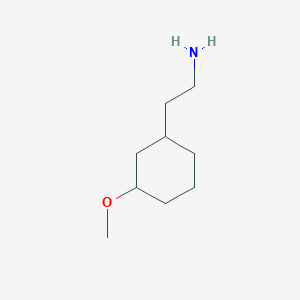
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
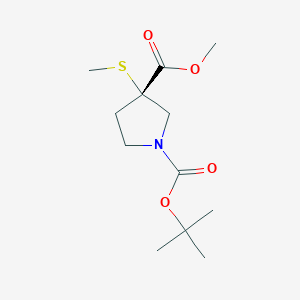

![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
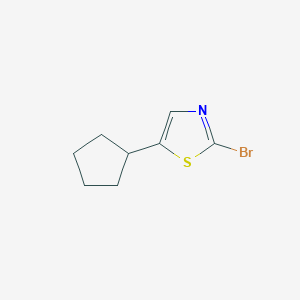
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)
